

The Clinical Development of Indicine-N-Oxide: A Historical and Technical Overview

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Compound of Interest

Compound Name: *Indicine*

Cat. No.: *B129459*

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Introduction

Indicine-N-oxide, a pyrrolizidine alkaloid extracted from the plant *Heliotropium indicum*, emerged as a compound of interest in oncology in the late 1970s and early 1980s.[1] As the water-soluble N-oxide of the alkaloid **indicine**, it presented a more favorable profile for pharmaceutical development.[2] Initial preclinical studies revealed its potential as an antitumor agent, particularly its activity against the murine P388 leukemia model, which prompted its advancement into clinical trials.[3] This technical guide provides an in-depth look at the historical development of **indicine**-N-oxide, from its early mechanistic studies to its evaluation in Phase I and II clinical trials.

Preclinical Foundation and Mechanism of Action

The antitumor properties of **indicine**-N-oxide are believed to be mediated through antimetabolic effects and the induction of chromosomal damage.[3] Uniquely among many pyrrolizidine alkaloids, **indicine**-N-oxide demonstrated greater antitumor activity than its free base form, **indicine**, suggesting that its conversion to **indicine** is not a prerequisite for its cytotoxic effects. [4][5]

More recent investigations into its molecular mechanism have elucidated that **indicine**-N-oxide exerts its toxicity through a dual pathway: DNA damage and disruption of microtubule dynamics.[6] It has been shown to bind to the minor groove of DNA, leading to DNA cleavage. [6] Additionally, **indicine**-N-oxide binds to tubulin at a site distinct from other common microtubule inhibitors like colchicine or taxol, leading to the depolymerization of both interphase

and spindle microtubules.[6] This disruption of the microtubule network results in a mitotic block, ultimately leading to apoptosis.[6] The compound demonstrated inhibitory effects on the proliferation of various cancer cell lines with IC50 values ranging from 46 to 100 μM . [6]

Clinical Evaluation: Phase I Trials

The primary objectives of the Phase I clinical trials were to determine the maximum tolerated dose (MTD), identify dose-limiting toxicities (DLTs), and establish a recommended dose for subsequent Phase II studies. Several Phase I trials were conducted with varying dosing schedules.

One key study evaluated two different schedules: a weekly administration for four weeks and an intermittent single dose repeated every 3-4 weeks.[2] In the weekly schedule, 29 patients were treated with doses ranging from 1.0 to 7.5 g/m^2 . [2] Myelosuppression often interrupted the completion of the four-dose course.[2] The intermittent schedule involved 26 patients at doses of 5 to 10 g/m^2 . [2] Another Phase I study involving 37 patients with solid tumors administered the drug as a short infusion with doses escalated from 1 to 9 g/m^2 repeated at a median interval of 4 weeks.[1]

The consistent dose-limiting toxicity across all studies was reversible myelosuppression, with thrombocytopenia being more pronounced than leukopenia.[1][2][7] This toxicity was found to be cumulative and more severe in patients who had received heavy prior chemotherapy or radiotherapy.[1][2][7] Other reported toxicities included mild nausea and vomiting, anemia, transient increases in serum creatinine, and hepatic dysfunction.[1][7] Despite the toxicity, some preliminary antitumor activity was observed, including four partial responses in one study (one mucoepidermoid carcinoma and three adenocarcinomas of the colon) and disease stabilization in patients with advanced gastrointestinal cancer in another.[2][7]

Table 1: Summary of Phase I Clinical Trial Data for **Indicine**-N-Oxide

Study Focus	Number of Patients	Dose Range	Dosing Schedule	Dose-Limiting Toxicity	Recommended Phase II Dose	Observed Responses
Dose Schedule Comparison[2]	55 (29 weekly, 26 intermittent)	1.0 - 7.5 g/m ² (weekly); 5 - 10 g/m ² (intermittent)	Weekly x 4 or Single dose every 3-4 weeks	Myelosuppression (Thrombocytopenia > Leukopenia)	7.5 g/m ² (no prior treatment); 5 g/m ² (prior treatment)	4 Partial Responses (1 mucopidermoid carcinoma, 3 colon adenocarcinoma)
Dose Escalation in Solid Tumors[1]	37	1 - 9 g/m ²	Short infusion every 4 weeks	Myelosuppression (Leukopenia, Thrombocytopenia)	7 g/m ² (standard); 5 g/m ² (high-risk)	2 minor improvements (melanoma, ovarian carcinoma)
Pharmacokinetics and Toxicity[7]	29	0.15 - 3.0 g/m ² /day	Daily 10-min infusion for 5 days	Myelosuppression (Leukopenia, Thrombocytopenia)	3.0 g/m ² /day for 5 days, every 5 weeks	5 patients with stable disease (gastrointestinal cancer)

Clinical Evaluation: Phase II Trials

Following the Phase I studies, Phase II trials were initiated to assess the efficacy of **indicine-N-oxide** in specific cancer types. One notable Phase II study focused on patients with refractory leukemia, where three responses, including one complete response, were observed among seven patients.[3] Another trial evaluated its efficacy in patients with advanced colorectal carcinoma.[8] These studies aimed to build upon the promising signals seen in the earlier phase, particularly for leukemias and colon cancer.[3]

Table 2: Summary of Phase II Clinical Trial Data for **Indicine**-N-Oxide

Tumor Type	Number of Patients	Noteworthy Outcomes
Refractory Leukemia[3]	7	3 Responses (including 1 Complete Response)
Advanced Colorectal Carcinoma[8]	Not specified in abstract	Efficacy in this patient population was evaluated.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in humans revealed that after intravenous administration, plasma concentrations of **indicine**-N-oxide followed a biphasic decline, consistent with a two-compartment open model.[7] At daily doses up to 1.5 g/m², the distributive half-life ranged from 0.8 to 3.7 minutes, and the postdistributive half-life was between 90.6 and 171.7 minutes.[7] Total body clearance was in the range of 3.6 to 6.2 ml/min/kg.[7] Approximately 40% of the administered dose was excreted in the urine as the unmetabolized drug within 24 hours, with about 2% appearing as the free base, **indicine**. [7]

Table 3: Key Pharmacokinetic Parameters of **Indicine**-N-Oxide in Humans[7]

Parameter	Value
Plasma Elimination	Biphasic
Distributive Half-life	0.8 - 3.7 minutes
Postdistributive Half-life	90.6 - 171.7 minutes
Total Body Clearance	3.6 - 6.2 ml/min/kg
24-hr Urinary Excretion (Unmetabolized)	~40%
24-hr Urinary Excretion (as Indicine)	~2%

Experimental Protocols and Methodologies

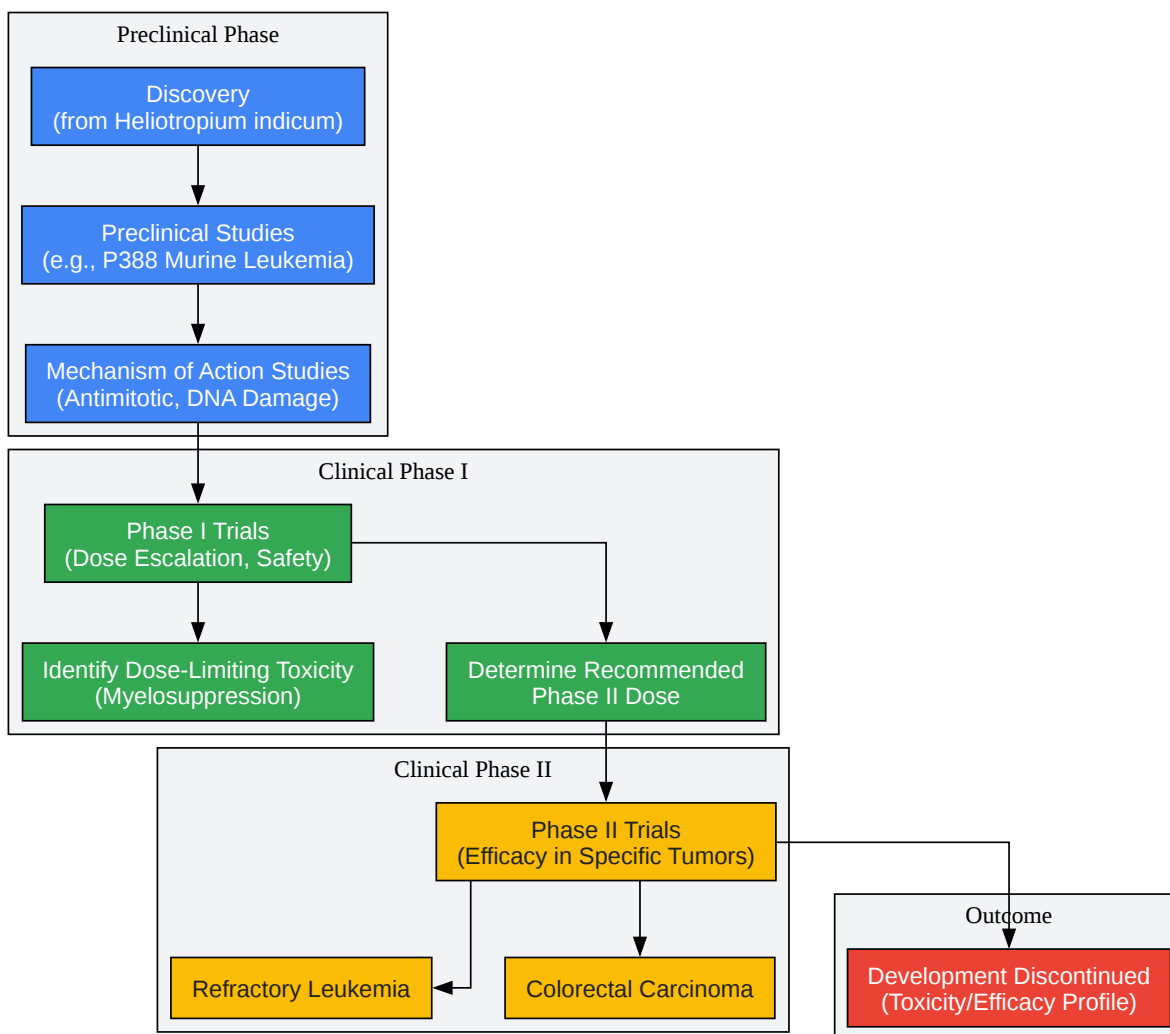
Protocol: Phase I Dose-Escalation Clinical Trial

- **Patient Selection:** Patients with histologically confirmed advanced or metastatic cancer, refractory to standard therapies, are recruited. Eligibility criteria typically include adequate organ function (hematologic, renal, and hepatic) and a specified performance status (e.g., ECOG or Karnofsky).
- **Study Design:** An open-label, single-arm, dose-escalation design is employed. Patients are enrolled in cohorts of 3-6.
- **Dose Escalation:** The first cohort receives the starting dose of **indicine**-N-oxide. If no DLTs are observed in the first cycle, the dose is escalated for the next cohort. This continues until the MTD is reached.
- **Toxicity Assessment:** Patients are monitored for adverse events throughout the study. DLTs are defined in the protocol, with myelosuppression being a key toxicity to monitor for **indicine**-N-oxide.
- **Pharmacokinetic Analysis:** Blood samples are collected at predefined time points after drug administration to determine pharmacokinetic parameters.
- **Response Evaluation:** Tumor assessments are performed at baseline and after a specified number of cycles to evaluate for any signs of antitumor activity.

Protocol: In Vitro Microtubule Assembly Assay

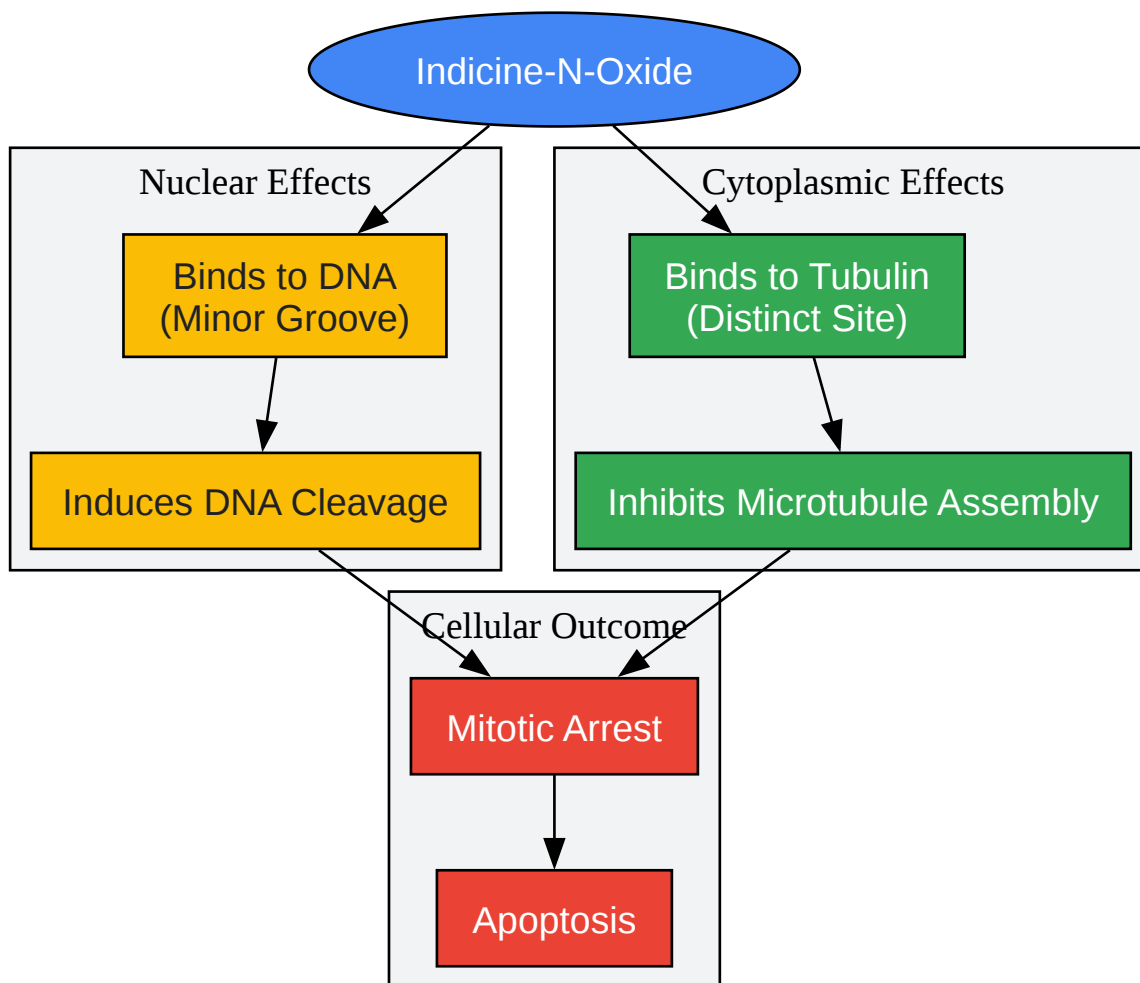
- **Tubulin Preparation:** Purified tubulin is obtained from a suitable source (e.g., bovine brain).
- **Assembly Reaction:** Tubulin is incubated in a polymerization buffer containing GTP at 37°C. The assembly of microtubules is monitored by measuring the increase in light scattering or turbidity at 340 nm over time.
- **Inhibitor Testing:** The assay is run in the presence of various concentrations of **indicine**-N-oxide to determine its effect on the rate and extent of microtubule polymerization.
- **Data Analysis:** The light scattering data is plotted against time to generate polymerization curves. The inhibitory effect of **indicine**-N-oxide is quantified by comparing the curves with and without the compound.

Visualizations



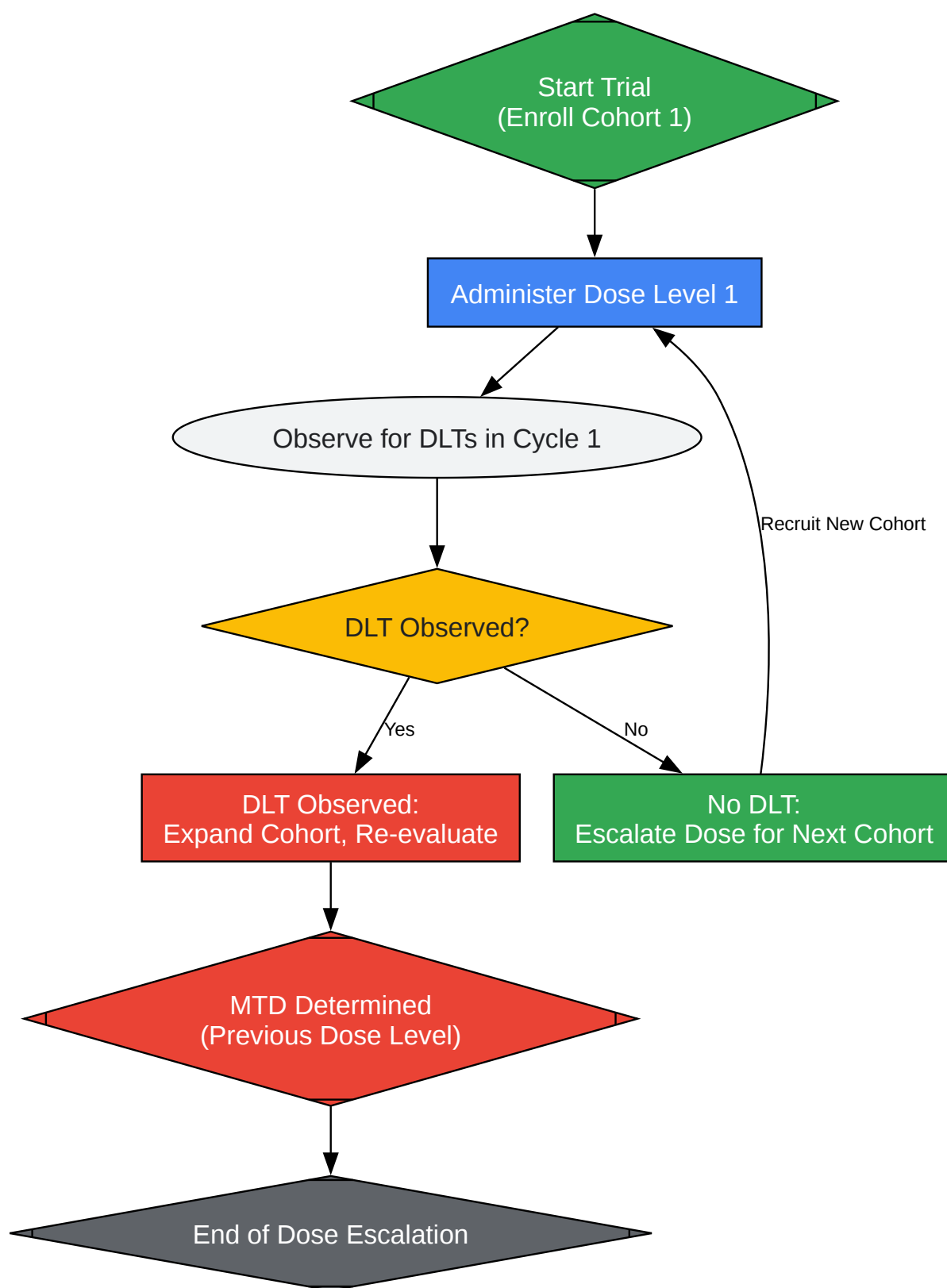
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Caption: Historical Development Workflow of **Indicine-N-Oxide**.



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Caption: Proposed Mechanisms of Cytotoxicity for **Indicine-N-Oxide**.



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Caption: Generalized Workflow for a Phase I Dose-Escalation Study.

Conclusion

The development of **indicine**-N-oxide represents a classic example of a natural product's journey through the preclinical and early clinical trial pipeline. It showed initial promise due to its activity in animal models and a unique profile among its chemical class. Phase I trials successfully established its safety profile and recommended dose, identifying myelosuppression as the primary and manageable toxicity. While some antitumor activity was noted in Phase I and early Phase II trials, particularly in refractory leukemia, the development of **indicine**-N-oxide did not ultimately lead to its approval as a mainstream anticancer agent. The challenges of balancing its therapeutic window with its cumulative toxicity likely contributed to the discontinuation of its development. Nevertheless, the study of **indicine**-N-oxide provided valuable insights into the clinical potential and toxicological considerations of pyrrolizidine alkaloids and contributed to the broader understanding of microtubule-targeting and DNA-damaging agents in oncology.

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